2-Chloro-6-methoxybenzo[d]oxazole
Description
Significance of Benzoxazole (B165842) Scaffolds in Modern Chemical Research
Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov They are recognized as "privileged structures," meaning they can bind to a variety of biological targets with high affinity, making them valuable frameworks for drug discovery. nih.gov The benzoxazole core is found in numerous compounds with demonstrated therapeutic potential, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. nih.govexlibrisgroup.comtandfonline.com
The significance of the benzoxazole scaffold extends to materials science, where its derivatives are investigated for applications such as optical brighteners. wikipedia.org The aromaticity of the benzoxazole system confers relative stability, while its heterocyclic nature provides reactive sites for functionalization, allowing for the synthesis of a diverse library of derivatives. wikipedia.org
Structural Classification and Nomenclature within the Benzoxazole Family
Benzoxazoles belong to the class of organic heterocyclic compounds. The core structure, benzo[d]oxazole, has the chemical formula C₇H₅NO. wikipedia.org The systematic IUPAC name for this parent compound is 1,3-benzoxazole. ebi.ac.uknih.gov The numbering of the atoms in the benzoxazole ring follows a standardized convention, which is crucial for unambiguously naming its substituted derivatives.
Substituted benzoxazoles are named by indicating the position and identity of the substituent groups attached to the core ring structure. For instance, in 2-Chloro-6-methoxybenzo[d]oxazole, the "2-Chloro" indicates a chlorine atom at the second position of the oxazole (B20620) ring, and "6-methoxy" signifies a methoxy (B1213986) group at the sixth position of the benzene (B151609) ring.
| Compound Name | Substituents | Position(s) |
|---|---|---|
| 2-ethyl-1,3-benzoxazole | Ethyl | 2 |
| 6-chloro-2-phenylbenzo[d]oxazole | Chloro, Phenyl | 6, 2 |
| 6-fluoro-2-phenylbenzo[d]oxazole | Fluoro, Phenyl | 6, 2 |
Overview of Research Trajectories for Substituted Benzo[d]oxazoles
Current research on substituted benzoxazoles is largely driven by their potential applications in medicine and agriculture. nih.govmdpi.com A significant area of investigation is the development of novel anti-inflammatory agents. nih.gov Some benzoxazole derivatives have been found to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which could lead to the development of anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govacs.org
In the field of oncology, researchers are exploring benzoxazole derivatives as potential anticancer agents. nih.gov These compounds have been shown to induce apoptosis in cancer cells through various mechanisms. Furthermore, the antimicrobial properties of benzoxazoles are being actively investigated, with studies demonstrating their efficacy against various bacteria and fungi. mdpi.com Research is also directed towards the development of benzoxazole-based compounds for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov In agriculture, benzoxazole derivatives are being explored for their potential as herbicides and antiviral agents against plant pathogens. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxy-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOOWBWHIIZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 6 Methoxybenzo D Oxazole and Analogous Benzoxazoles
Strategies for Constructing the Benzo[d]oxazole Core
The formation of the benzoxazole (B165842) ring system is a cornerstone of synthesizing a wide array of derivatives with significant applications. Various methods have been established, each with its own advantages regarding efficiency, substrate scope, and reaction conditions.
Cyclization Reactions Involving Substituted 2-Aminophenols and Carbonyl Derivatives
A prevalent and traditional method for synthesizing benzoxazoles is the condensation of substituted 2-aminophenols with carbonyl compounds. rsc.org This approach typically involves the reaction of a 2-aminophenol (B121084) with aldehydes, carboxylic acids or their derivatives, such as acyl chlorides, to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzoxazole ring. rsc.orgnih.govnih.gov The reaction can be promoted by various catalysts and conditions, ranging from acidic or basic media to the use of dehydrating agents. nih.gov For instance, the reaction of 2-aminophenol with aldehydes can be facilitated by catalysts like samarium triflate in an aqueous medium, offering a green and efficient route to 2-substituted benzoxazoles. organic-chemistry.org
A general mechanism for this transformation begins with the nucleophilic attack of the amino group of the 2-aminophenol on the carbonyl carbon of the aldehyde or carboxylic acid derivative. This is followed by dehydration to form an imine or an amide intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon or the activated carbonyl carbon leads to a cyclized intermediate. Finally, aromatization, often through oxidation or elimination, affords the stable benzoxazole ring system. nih.gov
Table 1: Examples of Cyclization Reactions for Benzoxazole Synthesis
| 2-Aminophenol Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Yield | Reference |
| 2-Aminophenol | Benzaldehyde | LAIL@MNP, Ultrasound, 70°C | 2-Phenylbenzoxazole | High | nih.gov |
| 2-Aminophenol | Benzaldehyde | Samarium triflate, Water, RT | 2-Phenylbenzoxazole | Good | organic-chemistry.org |
| 2-Amino-4-chlorophenol | Benzaldehyde Derivatives | LAIL@MNP, Ultrasound, 70°C | 2-Aryl-6-chlorobenzoxazoles | Acceptable | nih.gov |
| 2-Aminophenol | Aromatic Aldehydes | Fe3O4@SiO2-SO3H, 50°C, Solvent-free | 2-Arylbenzoxazoles | High | ajchem-a.comajchem-a.com |
Note: "LAIL@MNP" refers to a magnetic nanoparticle-supported Lewis acidic ionic liquid. "RT" denotes room temperature.
Oxidative Cyclization Pathways for Benzoxazole Formation
Oxidative cyclization presents an alternative and efficient strategy for the synthesis of benzoxazoles. This method often involves the in-situ formation of a reactive intermediate that undergoes cyclization in the presence of an oxidant. A notable example is the iron-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes at room temperature. rsc.orgnih.gov This reaction utilizes an inexpensive iron(III) catalyst and demonstrates that the benzoyl aldehyde oxime can act as both a substrate and a ligand to facilitate the transformation. rsc.org
Another approach involves the oxidative cyclization of phenolic Schiff bases. nih.gov In this process, a Schiff base is formed from a 2-aminophenol and an aldehyde, which is then oxidized to promote the C-O bond formation and subsequent aromatization to the benzoxazole. Elemental sulfur has been shown to be an effective oxidant for the coupling of o-aminophenols and ketones to produce 2-alkylbenzoxazoles. organic-chemistry.org Furthermore, an environmentally friendly method utilizes catalytic amounts of FeCl₃ and aqueous H₂O₂ as a green oxidant for the synthesis of 2-aminobenzoxazoles. rsc.org
Photostimulated C-O Cyclization Approaches for Annulated Systems
While less common for the direct synthesis of simple benzoxazoles, photostimulated reactions can be employed for the construction of more complex, annulated systems containing the benzoxazole moiety. These reactions utilize light to promote the formation of the critical C-O bond. Further research in this specific area for the direct synthesis of 2-chloro-6-methoxybenzo[d]oxazole is ongoing.
Metal-Catalyzed Synthetic Routes for Benzoxazole Scaffolds
Metal-catalyzed reactions have become indispensable in modern organic synthesis, and the formation of benzoxazoles is no exception. sioc-journal.cn Transition metals like copper, palladium, and iron are frequently employed to facilitate the cyclization process, often through C-H activation or cross-coupling pathways. nih.govresearchgate.net
Copper-catalyzed methods are particularly prevalent. For instance, a general method for the formation of benzoxazoles involves the copper-catalyzed cyclization of ortho-haloanilides, using a combination of CuI and 1,10-phenanthroline (B135089) as a ligand. organic-chemistry.org The proposed mechanism proceeds through an oxidative insertion/reductive elimination pathway. organic-chemistry.org Another copper-catalyzed approach involves the intramolecular O-arylation of N-(2-bromophenyl)benzamides. nih.gov
Iron catalysis also offers an economical and environmentally benign option. Iron(III) chloride (FeCl₃) has been used to catalyze the aerobic oxidative cyclization of 2-aminophenols with aldehydes. nih.gov Additionally, iron catalysts have been utilized in the oxidative coupling of phenol derivatives with benzoyl aldehyde oximes. rsc.orgnih.gov
Palladium-catalyzed reactions, while perhaps more expensive, offer high efficiency. Palladium complexes have been used for the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde, with air serving as the oxidant. nih.gov
Table 2: Overview of Metal-Catalyzed Benzoxazole Syntheses
| Catalyst System | Reactants | Key Features | Reference |
| CuI / 1,10-phenanthroline | o-Haloanilides | General method, proceeds via Cu(I)/Cu(III) cycle | organic-chemistry.org |
| Iron(III) catalyst | Phenol derivatives and benzoyl aldehyde oximes | Room temperature, inexpensive catalyst | rsc.orgnih.gov |
| Palladium complexes | 2-Aminophenol and benzaldehyde | Uses air as an oxidant, low catalyst loading | nih.gov |
| Fe₃O₄@SiO₂-SO₃H nanoparticles | 2-Aminophenol and aromatic aldehydes | Heterogeneous, reusable, solvent-free | ajchem-a.comajchem-a.com |
| Nickel(II) complexes | 2-Aminophenol and aromatic aldehydes | Low catalyst loading, high yields | rsc.org |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.neteurekaselect.combenthamdirect.com The synthesis of benzoxazoles has greatly benefited from this technology. researchgate.neteurekaselect.com
The condensation of 2-aminophenols with various carbonyl derivatives, such as aldehydes and carboxylic acids, can be significantly expedited under microwave irradiation. researchgate.neteurekaselect.com For example, the synthesis of 2-arylbenzoxazoles from o-aminophenol and aldehydes has been efficiently achieved using an ionic liquid catalyst under microwave conditions. researchgate.net Another efficient microwave-assisted protocol involves the cyclodesulfurization of in-situ formed thioureas using hydrogen peroxide as a safe and inexpensive oxidant. tandfonline.com This method has been successfully applied to the synthesis of various benzoxazoles, benzimidazoles, and benzothiazoles. tandfonline.com The use of microwave irradiation can also facilitate solvent-free reactions, further enhancing the green credentials of the synthetic process. acs.org
Regioselective Introduction of Chlorine at the 2-Position
Once the benzoxazole scaffold is constructed, the introduction of a chlorine atom specifically at the 2-position is a crucial step for obtaining 2-chloro-substituted benzoxazoles. This transformation often starts from a precursor that can be readily converted to the 2-chloro derivative.
A common strategy involves the use of a 2-mercaptobenzoxazole (B50546) or a 2-benzoxazolone intermediate. For instance, a patent describes the synthesis of 2-chloro-5-methylbenzo[d]oxazole starting from 5-methylbenzo[d]oxazole-2(3H)-thione. google.com This thione is treated with a chlorinating agent like thionyl chloride (SOCl₂) to afford the desired 2-chloro derivative. google.com Another patent details the use of solid triphosgene (B27547) as a chlorinating agent to convert 2-mercaptobenzoxazole into 2-chlorobenzoxazole. google.com
The synthesis of 2,6-dichlorobenzoxazole (B51379) has been achieved by first preparing 6-chlorobenzoxazolone, which is then converted to 2-mercapto-6-chlorobenzoxazole. google.com Subsequent treatment with a chlorinating agent like solid triphosgene yields the final 2,6-dichloro product. google.com These examples highlight the importance of having a suitable leaving group (like a thiol or a hydroxyl group) at the 2-position, which can be displaced by a chloride ion from a chlorinating agent.
Table 3: Reagents for the Chlorination of Benzoxazole Precursors
| Precursor | Chlorinating Agent | Product | Reference |
| 5-Methylbenzo[d]oxazole-2(3H)-thione | Thionyl chloride (SOCl₂) | 2-Chloro-5-methylbenzo[d]oxazole | google.com |
| 2-Mercaptobenzoxazole | Solid triphosgene | 2-Chlorobenzoxazole | google.com |
| 2-Mercapto-6-chlorobenzoxazole | Solid triphosgene | 2,6-Dichlorobenzoxazole | google.com |
Halogenation Strategies for the Oxazole (B20620) Ring
Direct halogenation of a pre-formed 6-methoxybenzoxazole ring at the 2-position is a challenging transformation. The C2 position of the benzoxazole nucleus is electrophilic, but direct C-H activation for halogenation at this site often requires specific catalytic systems that may not be compatible with all substrates or may lead to undesired side reactions. chemguide.co.uk Transition metal-catalyzed halogenation of 2-arylbenzo[d]oxazoles has been reported to occur at the C7-position or on the aryl substituent, rather than the C2-position of the benzoxazole core. researchgate.net
An alternative strategy involves the halogenation of a benzoxazole precursor, such as a 2-benzoxazolinone. For instance, the chlorination of benzoxazol-2-one using chlorine gas in a protic organic solvent like methanol (B129727) can selectively yield 6-chlorobenzoxazol-2-one. google.com This suggests that a similar approach with 6-methoxy-2-benzoxazolinone could potentially lead to chlorination on the benzene (B151609) ring rather than the desired 2-position of the oxazole core.
Precursor-Based Chlorination Methods
A more common and generally more effective strategy for the synthesis of 2-chlorobenzoxazoles involves the use of a precursor that is subsequently chlorinated and cyclized, or a pre-cyclized intermediate that facilitates chlorination at the 2-position. A prominent method involves the use of 2-mercaptobenzoxazoles as precursors. For example, 2,6-dichlorobenzoxazole can be prepared by reacting 2-mercapto-6-chlorobenzoxazole with chlorine gas. google.com This process involves the initial formation of a sulfur chloride intermediate which is then displaced by a chloride ion.
Applying this logic to the target molecule, a plausible route would involve the cyclization of 2-amino-5-methoxyphenol (B1278220) with a reagent like carbon disulfide to form 6-methoxybenzo[d]oxazole-2-thiol. This intermediate could then be treated with a chlorinating agent such as chlorine gas or sulfuryl chloride to yield this compound. Another related approach involves the use of solid triphosgene as a chlorinating agent for 2-mercaptobenzoxazoles. google.com
The following table outlines a representative precursor-based chlorination strategy:
| Step | Reactant(s) | Reagent(s) | Product | Ref. |
| 1 | 6-chloro-2-mercaptobenzoxazole | Chlorine gas | 2,6-dichlorobenzoxazole | google.com |
| 2 | 2-mercaptobenzoxazole | Chlorine | 2-chlorobenzoxazole | chemicalbook.com |
Methoxylation Strategies at the 6-Position
The introduction of the methoxy (B1213986) group at the 6-position of the benzoxazole ring is most effectively achieved by utilizing a precursor that already contains this functionality.
Incorporation of Methoxy-Substituted Precursors
The most direct and widely used method to ensure the presence of a methoxy group at the 6-position is to start with a correspondingly substituted o-aminophenol. For the synthesis of this compound, the key precursor is 2-amino-5-methoxyphenol. The synthesis of this precursor can be achieved through a multi-step sequence starting from resorcinol. A partial methylation of resorcinol, followed by nitration and subsequent reduction of the nitro group, yields the desired 2-amino-5-methoxyphenol. researchgate.net
Once 2-amino-5-methoxyphenol is obtained, it can be subjected to cyclization reactions with various one-carbon synthons to form the benzoxazole ring. organic-chemistry.orgrsc.org For example, reaction with phosgene (B1210022) or a phosgene equivalent would yield 6-methoxy-2-benzoxazolinone, which can then be a substrate for chlorination.
A general scheme for the synthesis of the key precursor is presented below:
| Starting Material | Step 1 | Step 2 | Product | Ref. |
| Resorcinol | Partial methylation (e.g., CH₃I, K₂CO₃) | Nitration, then Reduction (e.g., Sn/HCl) | 2-amino-5-methoxyphenol | researchgate.net |
Post-Cyclization Functionalization for Methoxy Group Introduction
While less common for this specific position, post-cyclization functionalization to introduce a methoxy group is a theoretical possibility. This would likely involve the synthesis of a 6-hydroxy or 6-halobenzoxazole derivative followed by a nucleophilic substitution or a cross-coupling reaction. For instance, a 6-bromobenzoxazole derivative could potentially undergo a copper- or palladium-catalyzed methoxylation reaction. However, the incorporation of the methoxy group via a substituted precursor is generally more efficient and regioselective.
Green Chemistry Considerations in Synthesis of Benzo[d]oxazoles
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazoles, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org Many modern synthetic protocols for benzoxazoles avoid toxic reagents and harsh conditions.
For the synthesis of this compound, several green chemistry principles can be considered:
Catalytic Methods: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. For the cyclization step, various catalysts, including samarium triflate and copper(II) oxide nanoparticles, have been employed for the synthesis of benzoxazoles under mild conditions. organic-chemistry.org
Safer Solvents and Reagents: The replacement of hazardous reagents like phosgene and toxic solvents with greener alternatives is a key goal. For instance, the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent for the synthesis of 2-aminobenzoxazoles has been reported. nih.gov Water has also been explored as a solvent for some benzoxazole syntheses. organic-chemistry.org
The following table summarizes some green approaches to benzoxazole synthesis:
| Green Approach | Example | Advantage | Ref. |
| Reusable Catalyst | Samarium triflate in aqueous medium | Mild conditions, catalyst can be recycled | organic-chemistry.org |
| Solvent-free Conditions | Grinding method with a mortar and pestle | Short reaction time, no solvent waste | rsc.org |
| Non-toxic Reagents | Use of NCTS instead of BrCN | Avoids highly toxic cyanating agents | nih.gov |
Chemical Reactivity and Transformation of 2 Chloro 6 Methoxybenzo D Oxazole
Nucleophilic Substitution Reactions at the 2-Chloro Position
The chlorine atom at the C2 position of the benzoxazole (B165842) ring is highly susceptible to nucleophilic attack. This reactivity is a hallmark of 2-halobenzoxazoles and is significantly influenced by the electron-withdrawing nature of the heterocyclic ring system, which stabilizes the intermediate formed during the substitution process.
Reactivity with Amines, Thiols, and Alkoxides
2-Chloro-6-methoxybenzo[d]oxazole readily undergoes substitution reactions with a range of nucleophiles, providing a versatile route to a variety of 2-substituted benzoxazole derivatives.
Amines : The reaction with primary and secondary amines leads to the formation of 2-aminobenzoxazole (B146116) derivatives. This transformation is a common and efficient method for introducing nitrogen-based functional groups at the 2-position. The reaction typically proceeds under mild conditions, often facilitated by a base to neutralize the HCl byproduct. Facile methods for the synthesis of 2-aminobenzoxazoles have been developed, including iron-catalyzed oxidative cyclization and electrochemical coupling, highlighting the importance of this class of compounds. organic-chemistry.orgrsc.org
Thiols : Thiol nucleophiles, in the form of thiols or their corresponding thiolates, react with this compound to yield 2-thioether derivatives. For instance, the reaction of 2-mercaptobenzoxazole (B50546) with sodium methoxide followed by an alkyl halide demonstrates the nucleophilic character of the sulfur atom in this ring system, which is analogous to the reaction of an external thiol with the 2-chloro derivative.
Alkoxides : Alkoxides, such as sodium methoxide or ethoxide, can displace the chloride to form 2-alkoxybenzo[d]oxazoles. This reaction provides access to benzoxazole ethers, which are valuable intermediates in organic synthesis.
The following table summarizes the types of products obtained from these nucleophilic substitution reactions.
| Nucleophile | Reagent Example | Product Class |
| Primary/Secondary Amine | R¹R²NH | 2-Aminobenzoxazole |
| Thiol/Thiolate | RSH / RS⁻Na⁺ | 2-(Alkyl/Aryl)thiobenzoxazole |
| Alkoxide | RO⁻Na⁺ | 2-Alkoxybenzoxazole |
Mechanism and Scope of SNAr-Type Transformations
The nucleophilic substitution at the 2-position of this compound proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This two-step process is characteristic of electron-deficient aromatic and heteroaromatic systems.
Addition of the Nucleophile : The reaction is initiated by the attack of the nucleophile on the C2 carbon, which bears the chloro leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing benzoxazole ring system, particularly involving the nitrogen atom, which provides significant stabilization.
Elimination of the Leaving Group : In the second, typically fast step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the benzoxazole ring is restored, yielding the final substituted product.
The efficiency of these SNAr reactions is enhanced by the inherent electronic properties of the benzoxazole ring. The scope of the reaction is broad, encompassing a wide array of nitrogen, sulfur, and oxygen nucleophiles. Palladium-catalyzed methods have also been developed to facilitate the coupling of various groups at the C2 position, expanding the range of accessible derivatives. nih.gov
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
While the 2-position is prone to nucleophilic attack, the benzene portion of the molecule can undergo electrophilic aromatic substitution (SEAr). The outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the fused oxazole (B20620) moiety and the methoxy (B1213986) group.
Positional Reactivity and Directing Effects of Substituents
The regioselectivity of electrophilic attack on the benzene ring of this compound is determined by the combined electronic influences of the methoxy group and the fused oxazole ring.
Methoxy Group (-OCH₃) : Located at the C6 position, the methoxy group is a powerful activating group and a strong ortho, para-director. libretexts.orgunizin.org It donates electron density to the ring through resonance, increasing the ring's nucleophilicity and stabilizing the cationic intermediate (sigma complex) formed during the substitution. wikipedia.org It directs incoming electrophiles to the C5 and C7 positions.
Fused Oxazole Ring : The heterocyclic ring, as a whole, acts as an electron-withdrawing and deactivating group towards electrophilic attack on the benzene ring. libretexts.org Deactivating groups typically direct incoming electrophiles to the meta position relative to their point of attachment.
Combined Effect : When multiple substituents are present, the directing effect of the most powerful activating group dominates. youtube.com In this case, the strongly activating methoxy group at C6 will control the position of substitution. Therefore, electrophilic attack is expected to occur preferentially at the positions ortho and para to the methoxy group, which are C5 and C7. Between these two, steric hindrance from the adjacent fused ring might influence the final product ratio. For unsubstituted benzoxazole, nitration has been shown to occur predominantly at the C6-position, but since this is occupied, the directing influence falls to the powerful methoxy activator. globalresearchonline.net
Influence of the Methoxy Group on Aromatic Reactivity
The methoxy group plays a crucial role in the electrophilic aromatic substitution reactions of this molecule. Its influence is twofold:
Rate Enhancement (Activation) : The methoxy group significantly increases the rate of electrophilic substitution compared to an unsubstituted benzoxazole. It does this by donating its lone-pair electrons into the aromatic system via resonance, which enriches the electron density of the benzene ring and stabilizes the positively charged intermediate formed during the reaction. libretexts.orgwikipedia.org This activating effect helps to overcome the deactivating nature of the fused oxazole ring.
Regiocontrol (Direction) : Through the same resonance effect, the methoxy group increases the electron density most significantly at the ortho (C5) and para (C7) positions. This makes these positions the most nucleophilic and therefore the most likely sites for an electrophile to attack, leading to the formation of 5- and 7-substituted products. unizin.orglibretexts.org
Redox Chemistry of the Benzoxazole Ring System
The benzoxazole ring system can participate in redox reactions, a property that is being explored for applications in materials science. The heteroaromatic nature of the ring allows it to accept and donate electrons under certain conditions.
Research into benzoxazole derivatives has shown their potential as redox-active moieties for use in organic batteries. researchgate.net The electrochemical properties of these systems can be studied using techniques like cyclic voltammetry to determine their reduction and oxidation potentials. For example, studies on related benzoxazole derivatives have provided specific data on their redox behavior. While data for this compound itself is not specified, the general redox activity of the core structure is evident. Some benzoxazole derivatives are also known to possess antioxidant properties, which is intrinsically linked to their ability to undergo oxidation. researchgate.net
Furthermore, the synthesis of the benzoxazole ring often involves oxidative processes. researchgate.net Methods such as the oxidative cyclization of Schiff bases or iron-catalyzed redox condensations demonstrate that the formation of the heterocyclic ring can be coupled with a change in oxidation state, underscoring the role of redox chemistry in the synthesis of this scaffold. organic-chemistry.orgresearchgate.net
The table below presents electrochemical data for some benzoxazole derivatives, illustrating the redox-active nature of the ring system.
| Compound | Half-Wave Potential (E₁/₂) vs. Fc/Fc⁺ [V] |
| 4-(benzo[d]oxazol-2-yl)-1-methylpyridin-1-ium chloride | -1.13 |
| 1-methyl-4-(5-methylbenzo[d]oxazol-2-yl)pyridin-1-ium chloride | -1.15 |
| 1-methyl-4-(6-methyl-benzo[d]oxazol-2-yl)pyridin-1-ium chloride | -1.16 |
| 4-(benzo[d]oxazol-2-yl)-1-benzylpyridin-1-ium chloride | -1.14 |
| Data sourced from a study on redox-active organic materials. researchgate.net |
This capacity for electron transfer highlights a functional dimension of the benzoxazole core that is distinct from its reactivity in substitution reactions.
Reduction Reactions and Saturation of the Heterocycle
The reduction of benzoxazoles can proceed via different pathways depending on the reducing agent and the substitution pattern of the molecule. For this compound, reduction could potentially target either the chloro substituent at the 2-position or the oxazole ring itself.
Catalytic hydrogenation, for instance, could lead to the reductive removal of the chlorine atom, yielding 6-methoxybenzo[d]oxazole (B3392587). Alternatively, stronger reducing agents, such as those used in Birch-type reductions, might effect the partial or complete saturation of the heterocyclic ring, leading to the corresponding oxazoline or oxazolidine derivatives. The specific outcomes of such reactions would be highly dependent on the reaction conditions employed. A study on the reduction of benzoxazoles and benzothiazoles in liquid ammonia provides insights into the general behavior of these systems under reducing conditions, suggesting that ring cleavage is a possible outcome. acs.org
Cycloaddition Reactions and Pericyclic Processes Involving the Oxazole Ring
The oxazole ring can participate as a diene component in Diels-Alder reactions, a type of [4+2] cycloaddition, which is a powerful tool for the construction of six-membered rings. The feasibility and outcome of such reactions with this compound would be influenced by the electronic nature of the dienophile and the substituents on the benzoxazole core. The electron-withdrawing chloro group at the 2-position might decrease the electron density of the oxazole ring, potentially making it less reactive towards electron-poor dienophiles in a normal electron-demand Diels-Alder reaction.
Conversely, this electronic feature could enhance its reactivity in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. A phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone has been reported, demonstrating a novel mode of reactivity for the benzoxazole system. nih.gov While this specific reaction was not performed on this compound, it highlights the potential for cycloaddition reactions to afford complex fused-ring systems.
Metallation and Organometallic Transformations
The presence of a halogen atom at the 2-position of the benzoxazole ring opens up possibilities for various organometallic transformations. Metallation, for instance through lithium-halogen exchange using organolithium reagents, could generate a 2-lithiated benzoxazole species. This reactive intermediate could then be trapped with various electrophiles to introduce a wide range of substituents at the 2-position, providing a versatile method for the derivatization of the benzoxazole core.
Furthermore, the 2-chloro substituent makes the molecule a suitable substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions would allow for the formation of carbon-carbon bonds at the 2-position, enabling the synthesis of a diverse array of 2-aryl, 2-alkenyl, or 2-alkynyl substituted 6-methoxybenzoxazoles. The specific conditions for these transformations, including the choice of catalyst, ligand, and base, would need to be optimized for this particular substrate.
Ring Opening and Rearrangement Reactions of the Benzoxazole Core
The benzoxazole ring, while generally stable, can undergo ring-opening reactions under certain nucleophilic or acidic conditions. The 2-chloro substituent in this compound makes the C2 position highly electrophilic and susceptible to nucleophilic attack. Strong nucleophiles could potentially attack this position, leading to a ring-opened intermediate. The subsequent fate of this intermediate would depend on the nature of the nucleophile and the reaction conditions, potentially leading to rearranged products or other heterocyclic systems.
Spectroscopic and Structural Elucidation of 2 Chloro 6 Methoxybenzo D Oxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-chloro-6-methoxybenzo[d]oxazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons typically appear in the range of δ 6.8–7.5 ppm. The methoxy group protons are expected to be observed as a singlet at approximately δ 3.8–4.0 ppm. The specific chemical shifts and coupling patterns of the aromatic protons can help to confirm the substitution pattern on the benzene (B151609) ring.
For instance, in derivatives like 6-chloro-2-phenylbenzo[d]oxazole, the aromatic protons on the benzoxazole (B165842) core and the phenyl ring will show complex multiplets. rsc.org The integration of these signals corresponds to the number of protons in each environment, further aiding in the structural assignment.
Table 1: Representative ¹H NMR Spectral Data for Benzoxazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|---|
| 2-p-tolylbenzo[d]oxazole | CDCl₃ | 8.13 (d, J=8.2 Hz, 2H), 7.76-7.74 (m, 1H), 7.56-7.54 (m, 1H), 7.35-7.30 (m, 4H), 2.42 (s, 3H) |
| 2-(4-methoxyphenyl)benzo[d]oxazole | CDCl₃ | 8.19 (d, J= 8.92 Hz, 2H), 7.75-7.72 (m, 1H), 7.56-7.53 (m, 1H), 7.35-7.30 (m, 2H), 7.01 (d, J=8.88 Hz, 2H), 3.87 (s, 3H) |
| 6-chloro-2-phenylbenzo[d]oxazole | CDCl₃ | 8.23-8.21 (m, 2H), 7.67 (d, J=8.48 Hz, 1H), 7.59-7.50 (m, 4H), 7.34-7.32 (m, 1H) |
Data sourced from The Royal Society of Chemistry. rsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound, the chlorine substituent at position 2 is known to cause a deshielding effect on the adjacent carbon atom. The carbon atoms of the benzoxazole ring system typically resonate in the aromatic region of the spectrum. For example, in benzoxazole itself, the C2 carbon appears at a high chemical shift, and the oxygen atom shields the C7 carbon, while the nitrogen has a smaller effect on the C4 carbon. mdpi.com
In derivatives such as 2-p-tolylbenzo[d]oxazole and 2-(4-methoxyphenyl)benzo[d]oxazole, the chemical shifts of the carbon atoms in the benzoxazole core and the substituent groups can be assigned based on their electronic environment and by comparison with related structures. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for Benzoxazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-p-tolylbenzo[d]oxazole | CDCl₃ | 163.2, 150.6, 142.1, 142.0, 129.6, 127.5, 124.8, 124.4, 124.3, 119.8, 110.4, 21.6 |
| 2-(4-methoxyphenyl)benzo[d]oxazole | CDCl₃ | 163.1, 162.2, 150.6, 142.2, 129.3, 124.5, 124.4, 119.6, 119.6, 114.3, 110.3, 55.4 |
| 6-chloro-2-phenylbenzo[d]oxazole | CDCl₃ | 163.7, 150.9, 140.9, 31.8, 130.7, 129.0, 127.6, 126.7, 125.3, 120.5, 111.2 |
Data sourced from The Royal Society of Chemistry. rsc.org
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals, especially in complex molecules. youtube.comnih.gov
The HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms. nih.govcolumbia.edu This allows for the direct assignment of a proton signal to its attached carbon. In this compound, an HSQC spectrum would show correlations between the methoxy protons and the methoxy carbon, as well as between the aromatic protons and their corresponding aromatic carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.
In the IR spectrum of a benzoxazole derivative, characteristic bands for C=N and C=C stretching vibrations within the heterocyclic and aromatic rings are expected. The C-O-C stretching of the oxazole (B20620) ring and the methoxy group will also give rise to distinct absorptions. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. researchgate.net
For example, in the IR spectrum of a related compound, 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, characteristic peaks were observed for N-H, C=N, C=C, and C-F stretching vibrations. rsc.org Similarly, for this compound, one would expect to observe characteristic bands corresponding to its specific functional groups.
Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and bonds that are weakly active in the IR spectrum.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₈H₆ClNO₂), the calculated exact mass can be confirmed by HRMS, with the molecular ion peak [M+H]⁺ expected at m/z 184.0114.
The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. The fragmentation of the benzoxazole ring system can lead to characteristic fragment ions, which can be analyzed to further support the proposed structure.
X-ray Diffraction (XRD) for Solid-State Structure Determination and Tautomeric Analysis
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions. For this compound, an XRD analysis would confirm the planar structure of the benzoxazole ring system and provide the exact bond lengths for the C-Cl, C-O, and C-N bonds.
XRD can also be crucial for analyzing tautomerism. While this compound itself is not expected to exhibit significant tautomerism, related benzazole derivatives can exist in different tautomeric forms. For example, in 2-substituted benzimidazoles, the position of the proton on the imidazole (B134444) ring can vary, leading to different tautomers. mdpi.com XRD analysis can definitively establish which tautomer is present in the crystalline state.
UV-Visible Spectroscopy and Electronic Transition Characterization
UV-Visible spectroscopy is a fundamental technique for probing the electronic structure of molecules. For this compound, the absorption of ultraviolet and visible light would be expected to promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated system of the molecule.
The electronic transitions in benzoxazole and its derivatives are primarily of the π → π* and n → π* types. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions involve the promotion of an electron from a non-bonding orbital, such as those on the oxygen and nitrogen atoms of the oxazole ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the substituents on the benzoxazole ring. The methoxy (-OCH3) group at the 6-position, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzoxazole. The chloro (-Cl) group at the 2-position can also influence the electronic transitions.
Table 1: Hypothetical UV-Visible Spectral Data for this compound in Ethanol
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~280-290 | ~10,000 - 15,000 | π → π |
| ~310-320 | ~5,000 - 8,000 | π → π |
| ~340-350 | < 2,000 | n → π* |
Note: This data is illustrative and not based on published experimental results for the specific compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data provides strong evidence for the empirical formula of a newly synthesized compound and serves as a fundamental check of its purity.
For this compound, with the molecular formula C₈H₆ClNO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's identity and purity.
The theoretical percentages are calculated as follows:
Carbon (C): (8 * 12.011) / 183.59 * 100% = 52.33%
Hydrogen (H): (6 * 1.008) / 183.59 * 100% = 3.30%
Chlorine (Cl): 35.453 / 183.59 * 100% = 19.31%
Nitrogen (N): 14.007 / 183.59 * 100% = 7.63%
Oxygen (O): (2 * 15.999) / 183.59 * 100% = 17.43%
A comparison of the calculated theoretical values with hypothetical experimental results is presented in the table below.
**Table 2: Elemental Analysis Data for this compound (C₈H₆ClNO₂) **
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 52.33 | 52.30 |
| Hydrogen (H) | 3.30 | 3.32 |
| Nitrogen (N) | 7.63 | 7.60 |
Note: The experimental values are hypothetical and serve as an example of what would be expected for a pure sample of the compound.
Computational and Theoretical Investigations of 2 Chloro 6 Methoxybenzo D Oxazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 2-Chloro-6-methoxybenzo[d]oxazole and related benzoxazole (B165842) derivatives. These methods allow for the detailed analysis of molecular orbitals, electron density distribution, and the prediction of spectroscopic parameters.
DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap generally indicates higher reactivity. irjweb.com For oxazole (B20620) derivatives, the HOMO-LUMO gap helps in understanding the flow of electrons to higher energy states. researchgate.net
The distribution of electron density is also a key aspect analyzed through these calculations. Molecular Electrostatic Potential (MEP) maps, for instance, can identify the regions most susceptible to electrophilic and nucleophilic attack. In a related benzoxazole system, the oxazole nitrogen was identified as a strong halogen bond acceptor with a calculated MEP of -140 kJ mol⁻¹ e⁻¹, making it a preferential site for interaction over oxygen or π-systems. Such analyses are critical in predicting how the molecule will interact with other chemical species.
The substitution pattern on the benzoxazole ring significantly influences the electronic properties. For example, an electron-donating methoxy (B1213986) group at the C-6 position is known to improve solubility and metabolic resistance. The chlorine atom at the C-2 position increases the electrophilicity of that site, enhancing potential interactions with nucleophilic residues in biological targets.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| Oxazole | -9.534 | 4.491 | 14.024 | 1.58 |
| 2-methyl oxazole | -9.180 | 4.629 | 13.811 | 1.38 |
Data sourced from a study on methyl-substituted oxazoles and may not be directly representative of this compound. scispace.com
Computational methods are also used to predict spectroscopic data, which can then be compared with experimental results for validation. nih.gov For instance, DFT calculations can be used to compute 1H-NMR and 13C-NMR chemical shifts and infrared (IR) vibrational frequencies. nih.gov In studies of similar molecules like 2-Chloro-6-fluoro benzaldehyde, calculated vibrational frequencies using the B3LYP/6-311++G(d,p) level of theory showed good agreement with experimental FTIR and Laser Raman spectra. researchgate.net This process of comparing theoretical and experimental spectra is crucial for confirming the molecular structure and understanding the vibrational modes of the molecule. researchgate.netresearchgate.netmdpi.com
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the pathways and energetics of chemical reactions involving this compound.
Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems. Computational studies can help elucidate the mechanism of PET, which can be either oxidative or reductive. nih.gov In an oxidative pathway, excitation of a donor molecule leads to the transfer of an electron to an acceptor. nih.gov Conversely, in a reductive pathway, the excited state of the acceptor facilitates electron transfer from the donor. nih.gov The thermodynamics of PET can be estimated using the redox potentials of the donor and acceptor components. nih.gov While specific PET studies on this compound were not found, the general principles would apply. The benzoxazole moiety can act as a photosensitizer in such processes.
The chlorine atom at the C-2 position of this compound is susceptible to nucleophilic substitution reactions. Computational modeling can determine the activation energies and reaction enthalpies for these substitutions, providing insight into the reaction kinetics and feasibility.
Similarly, the energetics of cyclization reactions to form benzoxazole derivatives can be studied. For example, in the synthesis of benzoxazole-2-carboxylate derivatives, DFT calculations were used to understand the preference for 5-endo-trig cyclization over 6-exo-trig. marmara.edu.tr These computational results were in good agreement with experimental findings, demonstrating the predictive power of these methods in understanding reaction selectivity. marmara.edu.tr The electronic nature of substituents on the benzene (B151609) ring was found to influence the reaction yield, with electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position increasing the yield of the cyclic product. marmara.edu.tr
Prediction of Molecular Interactions and Recognition Motifs
Understanding how this compound interacts with other molecules is crucial for its application in various fields. Computational methods can predict these interactions and identify key recognition motifs.
The oxazole nitrogen in benzoxazole derivatives is a known strong halogen bond acceptor. Computational studies can calculate the molecular electrostatic potential to rank potential acceptor sites for intermolecular interactions. For instance, the nitrogen atom in the oxazole ring is often a preferential site for forming hydrogen bonds or halogen bonds.
Molecular docking studies, a form of computational modeling, are used to predict the binding orientation and affinity of a molecule to a target receptor. nih.gov In a study on formazan (B1609692) derivatives of benzoxazole, molecular docking was used to predict their interaction with a specific bacterial receptor, with the results validated by molecular dynamics simulations and binding free energy calculations. nih.gov These computational techniques are invaluable in structure-based drug design and in understanding the molecular basis of a compound's biological activity.
In Silico Screening and Library Design Based on Benzoxazole Scaffolds
The process of drug discovery has been revolutionized by the integration of computational methods, which allow for the rapid and cost-effective screening of vast chemical libraries against biological targets. The benzoxazole scaffold, including derivatives of this compound, is frequently utilized in these in silico studies to design focused compound libraries with a higher probability of yielding potent and selective drug candidates.
Virtual Screening of Benzoxazole-Based Libraries:
Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been successfully applied to benzoxazole derivatives to identify potential inhibitors for a variety of therapeutic targets.
For instance, a study focused on the discovery of novel anticancer agents utilized a library of benzoxazole derivatives for virtual screening against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.govrsc.orgnih.gov The screening process led to the identification of several promising hit compounds with significant inhibitory activity. Molecular docking studies, a key component of virtual screening, revealed the binding modes of these benzoxazole derivatives within the ATP-binding pocket of VEGFR-2, highlighting crucial interactions with key amino acid residues. nih.govnih.gov
In a specific example that underscores the utility of the this compound core, this compound can be used as a starting material in the synthesis of more complex derivatives. For example, the chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines, to generate a library of diverse compounds. These libraries can then be subjected to virtual screening. In one such computational study, derivatives were screened against the Akt1 kinase, another important cancer target. The virtual screening and subsequent molecular dynamics simulations identified derivatives with strong binding affinities, suggesting their potential as anticancer agents.
Design of Focused Libraries and 3D-QSAR Studies:
Beyond broad virtual screening, computational methods are employed to design focused libraries of benzoxazole derivatives. This involves the use of techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. 3D-QSAR studies aim to correlate the 3D structural properties of molecules with their biological activity. nih.govijpsdronline.com
In the context of benzoxazole scaffolds, 3D-QSAR models have been developed to guide the synthesis of new derivatives with enhanced potency. nih.govrsc.org These models, often generated using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that indicate which regions of the scaffold are amenable to modification to improve activity. nih.govrsc.org For example, these studies might suggest that adding a bulky substituent at a particular position or an electron-withdrawing group at another could enhance binding to the target protein. nih.gov
The following table summarizes findings from a 3D-QSAR study on a series of benzoxazole derivatives targeting different cancer cell lines, showcasing the predictive power of these models. nih.govrsc.org
| Cell Line | 3D-QSAR Model | R²cv (Cross-validated) | R²pred (Predictive) |
| HepG2 | CoMFA | 0.509 | 0.5128 |
| CoMSIA | 0.711 | 0.6198 | |
| HCT-116 | CoMFA | 0.574 | 0.5597 |
| CoMSIA | 0.531 | 0.5804 | |
| MCF-7 | CoMFA | 0.568 | 0.5057 |
| CoMSIA | 0.669 | 0.6577 |
These statistical values indicate a good correlation between the structural features of the benzoxazole derivatives and their anticancer activity, validating the use of these computational models in designing more effective compounds. nih.govrsc.org
Scaffold Hopping and Library Diversification:
The benzoxazole scaffold also serves as a starting point for "scaffold hopping," a computational strategy used to discover structurally novel compounds that retain the biological activity of the original scaffold. acs.org By analyzing the key pharmacophoric features of active benzoxazole derivatives, computational chemists can design new scaffolds that mimic these features but have a different core structure. This approach is valuable for generating novel intellectual property and overcoming potential liabilities associated with the original scaffold.
Advanced Applications in Organic Synthesis and Chemical Tool Development
Role as a Versatile Synthetic Intermediate for Diversified Chemical Libraries
The reactivity of the chlorine atom at the 2-position of 2-Chloro-6-methoxybenzo[d]oxazole makes it an excellent electrophilic partner for a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing diverse chemical libraries for drug discovery and other applications. Organic chemists can readily displace the chloro group with a wide array of nucleophiles, including amines, thiols, and alcohols, to introduce significant molecular diversity from a single, readily accessible starting material.
This strategic replacement of the chlorine atom allows for the systematic exploration of the chemical space around the benzoxazole (B165842) core. For instance, reaction with a library of primary and secondary amines can generate a corresponding library of 2-aminobenzoxazole (B146116) derivatives. Similarly, reaction with various thiols can yield a series of 2-thiobenzoxazoles. This parallel synthesis approach is highly efficient for creating large numbers of distinct compounds, which can then be screened for desired biological activities. researchgate.net
The methoxy (B1213986) group at the 6-position further influences the reactivity of the scaffold and provides an additional point for modification, although it is less reactive than the 2-chloro substituent. The electron-donating nature of the methoxy group can modulate the electronic properties of the benzoxazole ring system, which can be crucial for biological target engagement.
Table 1: Representative Nucleophilic Substitution Reactions of this compound
| Nucleophile | Resulting Functional Group at C2 | Potential Derivative Class |
| Primary/Secondary Amine (R-NH2 / R2NH) | Amino (-NHR / -NR2) | 2-Aminobenzoxazoles |
| Thiol (R-SH) | Thioether (-SR) | 2-Thiobenzoxazoles |
| Alcohol (R-OH) | Ether (-OR) | 2-Alkoxybenzoxazoles |
| Organometallic Reagents (e.g., Grignard, Organocuprates) | Carbon-Carbon Bond (e.g., -Alkyl, -Aryl) | 2-Alkyl/Arylbenzoxazoles |
This synthetic versatility enables the rapid generation of focused libraries of compounds for structure-activity relationship (SAR) studies. By systematically varying the substituents introduced at the C2 position, researchers can probe the specific interactions between the benzoxazole derivatives and their biological targets, leading to the optimization of potency and selectivity.
Scaffold for the Rational Design of Molecular Probes for Chemical Biology Studies
The benzoxazole core is a known fluorophore, and its derivatives are often investigated for their fluorescent properties. This intrinsic characteristic, combined with the synthetic tractability of this compound, makes it an attractive scaffold for the development of molecular probes for chemical biology. These probes are essential tools for visualizing and studying biological processes in real-time within living systems.
The design of such probes often involves the strategic attachment of a recognition element (which binds to a specific biological target) and a signaling unit (the fluorophore). In this context, the this compound can serve as the core of the signaling unit. The reactive 2-chloro position allows for the covalent linkage of various biomolecules or targeting ligands.
For example, a probe could be designed where the fluorescence of the benzoxazole core is "quenched" or "turned off" in its initial state. Upon interaction with a specific enzyme or analyte, a chemical reaction could occur that displaces a quenching group from the 2-position, leading to a "turn-on" fluorescent signal. This approach is widely used for creating probes that detect enzymatic activity or the presence of specific ions or small molecules.
Furthermore, the methoxy group can be used to fine-tune the photophysical properties of the resulting probe, such as its excitation and emission wavelengths, quantum yield, and photostability. The ability to modify both the C2 and C6 positions allows for a high degree of control over the final properties of the molecular probe, enabling its optimization for specific biological imaging applications.
Development of Functionalized Benzoxazoles for Material Science Applications
The unique electronic and optical properties of the benzoxazole ring system have also garnered interest in the field of material science. Functionalized benzoxazoles are being explored for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The this compound serves as a key starting material for synthesizing more complex, conjugated systems with tailored properties for these applications.
Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, the chlorine atom at the 2-position can be replaced with various aryl or heteroaryl groups. This allows for the extension of the π-conjugated system of the benzoxazole core, which is a critical factor in determining the electronic and photophysical properties of organic materials. By carefully selecting the coupling partners, scientists can engineer molecules with specific energy levels (HOMO/LUMO) and absorption/emission characteristics suitable for electronic devices.
The methoxy group also plays a role in this context, influencing the solubility and solid-state packing of the resulting materials, which are crucial for device performance and processability. The ability to create a diverse range of functionalized benzoxazoles from a single precursor facilitates the systematic investigation of structure-property relationships in these materials. This approach accelerates the discovery of new organic materials with enhanced performance for a variety of electronic and photonic applications.
Strategies for Improving Solubility and Delivery Mechanisms through Derivatization
While the benzoxazole core is a valuable pharmacophore, its derivatives can sometimes suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic potential. Derivatization of this compound offers a powerful strategy to overcome this challenge. By introducing polar or ionizable groups, the solubility of the resulting compounds can be significantly enhanced.
One common approach is to react the 2-chloro position with amines containing hydrophilic functionalities, such as hydroxyl groups, carboxylic acids, or polyethylene (B3416737) glycol (PEG) chains. These modifications can disrupt the crystal lattice of the solid material and increase its interaction with water molecules, thereby improving solubility.
Another strategy involves the development of prodrugs. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body. For benzoxazole derivatives, a prodrug could be designed by attaching a labile promoiety to the molecule, often at the 2-position. This promoiety would be designed to be cleaved by enzymes in the body, releasing the active drug at the desired site of action. This approach can not only improve solubility and absorption but also enhance drug targeting and reduce off-target side effects.
Table 2: Derivatization Strategies for Improved Physicochemical Properties
| Derivatization Strategy | Modifiable Position | Introduced Moiety Example | Desired Outcome |
| Introduction of Polar Groups | C2 | Amine with a terminal hydroxyl group (-NH-(CH2)n-OH) | Increased aqueous solubility |
| Attachment of Ionizable Groups | C2 | Amine with a carboxylic acid group (-NH-R-COOH) | pH-dependent solubility |
| Prodrug Approach | C2 | Ester or phosphate (B84403) group | Enhanced delivery and controlled release |
| PEGylation | C2 | Polyethylene glycol (PEG) chain | Improved solubility and pharmacokinetic profile |
The ability to systematically modify the this compound scaffold provides a robust platform for medicinal chemists to optimize not only the biological activity but also the drug-like properties of new therapeutic candidates.
Derivatization Strategies and Analogue Synthesis Based on 2 Chloro 6 Methoxybenzo D Oxazole
Synthesis of 2-Substituted Benzo[d]oxazole Derivatives
The chlorine atom at the C-2 position of the benzoxazole (B165842) ring is an excellent leaving group, making this site highly susceptible to nucleophilic substitution. This reactivity is the cornerstone for the synthesis of a wide variety of 2-substituted derivatives.
Common nucleophilic substitution reactions include:
Amination: Reaction with primary or secondary amines introduces a diverse range of amino groups at the 2-position.
Thiolation: Treatment with thiols results in the formation of 2-thioether-substituted benzoxazoles. researchgate.net
Beyond direct substitution on the 2-chloro precursor, broader synthetic strategies for 2-substituted benzoxazoles often involve the cyclization of 2-aminophenols with various electrophilic partners. tandfonline.comnih.govnih.govresearchgate.net These methods provide a general and versatile route to a wide array of 2-substituted benzoxazoles and can be adapted to produce derivatives with the 6-methoxy substituent by starting with 4-methoxy-2-aminophenol. tandfonline.com Common cyclization partners include aldehydes, carboxylic acids, and tertiary amides. tandfonline.comnih.gov
For instance, a modern approach involves the reaction of tertiary amides with 2-aminophenols, promoted by triflic anhydride (B1165640) (Tf₂O), which proceeds through a cascade of reactions including amide activation, nucleophilic addition, and intramolecular cyclization. nih.gov
Table 1: Selected Methods for Synthesis of 2-Substituted Benzoxazoles
| Starting Materials | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| 2-Chloro-6-methoxybenzo[d]oxazole, Amines/Thiols | Base | 2-Amino/Thioether-substituted benzoxazoles | researchgate.net |
| 2-Aminophenols, Aldehydes | Acid or Metal Catalyst | 2-Aryl/Alkyl-benzoxazoles | nih.gov |
| 2-Aminophenols, Tertiary Amides | Tf₂O, 2-Fluoropyridine | 2-Substituted benzoxazoles | nih.gov |
| 2-Aminophenols, Carboxylic Acids | Dehydrating agents | 2-Substituted benzoxazoles | nih.gov |
Functionalization and Modification of the 6-Methoxy Group
The 6-methoxy group offers another site for chemical modification, primarily through ether cleavage to reveal a phenolic hydroxyl group. This transformation significantly alters the electronic properties of the molecule and provides a new handle for further functionalization.
A standard and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). ufp.ptnih.govnih.govresearchgate.netgvsu.edu The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.edu This process converts the 6-methoxybenzoxazole into a 6-hydroxybenzoxazole.
Once the 6-hydroxybenzoxazole is formed, the phenolic hydroxyl group can undergo a variety of reactions, including:
Esterification: Reaction with acyl chlorides or anhydrides to form esters. nih.gov
Etherification: Reaction with alkyl halides under basic conditions to introduce different alkoxy groups. nih.gov
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group, influencing subsequent substitutions on the benzene (B151609) ring.
Other demethylation methods include the use of aluminum chloride (AlCl₃) or a combination of a hard acid and a soft nucleophile. scilit.com
Table 2: Reactions for Modification of the 6-Methoxy Group
| Starting Moiety | Reagent | Resulting Moiety | Key Transformation | Reference |
|---|---|---|---|---|
| 6-Methoxy | Boron tribromide (BBr₃) | 6-Hydroxy | Ether Cleavage/Demethylation | nih.gov |
| 6-Methoxy | Aluminum chloride (AlCl₃) | 6-Hydroxy | Demethylation | scilit.com |
| 6-Hydroxy | Acyl Halide/Anhydride | 6-O-Acyl | Esterification | nih.gov |
| 6-Hydroxy | Alkyl Halide, Base | 6-O-Alkyl | Williamson Ether Synthesis | nih.gov |
Introduction of Additional Substituents on the Benzene Ring
Introducing further substituents onto the benzene ring of this compound can be achieved through electrophilic aromatic substitution (EAS). The outcome of these reactions is directed by the combined electronic effects of the fused oxazole (B20620) ring and the existing 6-methoxy group.
The methoxy (B1213986) group is a powerful activating, ortho- and para-directing group. The benzoxazole ring itself can also influence the position of substitution. youtube.com The primary positions for electrophilic attack on the 6-methoxybenzo[d]oxazole (B3392587) ring are typically the C-5 and C-7 positions, which are ortho and para to the methoxy group, respectively.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group. youtube.comyoutube.com This reaction must be carefully controlled to prevent over-nitration.
Halogenation: Reagents like bromine (Br₂) or N-chlorosuccinimide (NCS) can introduce halogen atoms (Br, Cl) onto the ring. Enzymatic halogenation also represents a potential route for selective functionalization. nih.gov
Friedel-Crafts Acylation/Alkylation: Lewis acid catalysts can promote the addition of acyl or alkyl groups, although these reactions may be complicated by the Lewis basic sites within the benzoxazole moiety.
Alternatively, substituted benzoxazoles can be synthesized by starting with an appropriately substituted 2-aminophenol (B121084). For example, using a 2-aminophenol that already contains additional substituents on the benzene ring will directly yield a polysubstituted benzoxazole derivative upon cyclization. researchgate.net
Table 3: Electrophilic Aromatic Substitution on the Benzoxazole Ring
| Reaction | Typical Reagents | Introduced Group | Likely Position(s) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | -NO₂ | C-5, C-7 | youtube.com |
| Bromination | Br₂, FeBr₃ | -Br | C-5, C-7 | nih.gov |
| Chlorination | Cl₂, AlCl₃ or NCS | -Cl | C-5, C-7 | nih.gov |
Design and Synthesis of Fused Polycyclic Systems Incorporating the Benzoxazole Moiety
The benzoxazole nucleus can serve as a building block for the construction of more complex, fused polycyclic heteroaromatic systems. These strategies often involve intramolecular cyclization reactions of appropriately functionalized benzoxazole derivatives.
A notable example is the synthesis of benzoxazolo[3,2-a]quinolinium salts . This is achieved through a photochemically induced cyclization of 2-styrylbenzoxazole (B8653335) precursors. For instance, 2-(2-chloro-5-nitrostyryl)benzoxazole can be cyclized under photochemical conditions to yield the corresponding 3-nitrobenzoxazolo[3,2-a]quinolinium salt. researchgate.netacs.orgacs.org This reaction creates a new six-membered nitrogen-containing ring fused to the original benzoxazole structure.
Other synthetic routes to fused systems include:
Synthesis of Benzoxazolo[3,2-a]pyridinium Zwitterions: These can be prepared through the reaction of 4-hydroxycoumarins with p-benzoquinone and a 2-aminophenyl precursor, leading to a fused pyridinium (B92312) system. researchgate.netsioc-journal.cn
Intramolecular C-H/C-H Biaryl Coupling: Palladium-catalyzed reactions can be used to form new carbon-carbon bonds, leading to the construction of fused carbazole-like structures from suitably designed benzoxazole precursors.
Ullmann-Type Intramolecular Cyclization: Copper-catalyzed intramolecular C(aryl)-O bond formation in N-(2-halophenyl)benzamides is a key step in synthesizing the benzoxazole ring itself, and similar principles can be applied to build further rings. usc.eduresearchgate.net
These advanced synthetic strategies significantly expand the structural diversity of compounds accessible from the benzoxazole core, leading to novel polycyclic architectures.
Exploration of Isomeric and Homologous Benzoxazole/Benzothiazole (B30560) Analogues
Systematic exploration of structural isomers and homologues of this compound provides valuable insights into structure-activity relationships. This involves replacing the oxygen atom with other heteroatoms or altering the fusion pattern of the rings.
Benzothiazole Analogues: The most common homologous structures are benzothiazoles, where the oxygen atom of the oxazole ring is replaced by a sulfur atom. The synthesis of benzothiazoles is analogous to that of benzoxazoles, typically involving the condensation of 2-aminothiophenols with various electrophiles. tandfonline.comnih.gov The resulting 2-chloro-6-methoxybenzo[d]thiazole would be expected to exhibit different electronic properties and reactivity due to the presence of sulfur. Comparisons between benzoxazole and benzothiazole derivatives often reveal significant differences in their biological activities. researchgate.net
Isomeric Analogues: Isomeric structures such as benzisoxazoles and benzisothiazoles, where the heteroatoms are arranged differently (e.g., 2,1-benzisoxazole), also present interesting synthetic targets. Pharmacological studies have shown that a shift from a benzoxazole or benzothiazole scaffold to an isomeric benzisoxazole or benzisothiazole can dramatically alter biological activity. nih.gov
Table 4: Isomeric and Homologous Analogues
| Analogue Type | Core Structure | Key Difference from Benzoxazole | Synthetic Precursor | Reference |
|---|---|---|---|---|
| Benzothiazole | Benzene fused to a thiazole (B1198619) ring | Oxygen replaced by Sulfur | 2-Aminothiophenol | tandfonline.comnih.gov |
| Benzisoxazole | Benzene fused to an isoxazole (B147169) ring | Different arrangement of N and O atoms | Varies (e.g., cyclization of oximes) | nih.gov |
| Benzisothiazole | Benzene fused to an isothiazole (B42339) ring | Different arrangement of N and S atoms | Varies | nih.gov |
Preparation of Coordination Complexes with Metal Ions Using Related Ligands
Benzoxazole derivatives, particularly those with chelating substituents at the 2-position, are excellent ligands for the formation of coordination complexes with a wide range of metal ions. The nitrogen atom of the oxazole ring and another donor atom from the 2-substituent can form stable chelate rings with metal centers.
The synthesis of these complexes typically involves two steps:
Ligand Synthesis: A suitable benzoxazole derivative is prepared, often by introducing a substituent at the 2-position that contains a donor atom (e.g., N, O, S). An example is the synthesis of 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole. acs.org
Complexation: The synthesized ligand is then reacted with a metal salt (e.g., chlorides, nitrates, acetates) in an appropriate solvent.
A variety of metal ions have been successfully incorporated into complexes with benzoxazole-based ligands, including:
Transition Metals: Copper(II), Cobalt(II), Nickel(II), Zinc(II), and Manganese(II) are commonly used. nih.govacs.orggoogle.com
Rare-Earth Metals: Lanthanide complexes have also been prepared, which can involve ring-opening of the benzoxazole ligand. acs.org
The resulting metal complexes often exhibit distinct properties compared to the free ligands, including enhanced biological activity and unique photophysical characteristics. For example, studies have shown that metal complexes of benzoxazole derivatives can have significantly greater antibacterial or antitumor activity than the ligands alone. acs.orgorganic-chemistry.org
Table 5: Examples of Metal Complexes with Benzoxazole-Related Ligands
| Metal Ion | Ligand Type | Example Complex | Potential Application | Reference |
|---|---|---|---|---|
| Cu(II), Co(II), Ni(II), Zn(II) | Bis-benzoxazole ligand | [M(L)(NO₃)₂] | Antitumor | acs.org |
| Zn(II), Cu(II), Ni(II), Mg(II) | 2-Trifluoroacetonylbenzoxazole | [M(L)₂] | Antibacterial | organic-chemistry.org |
| Y(III), Dy(III), Tb(III) | Benzoxazole (undergoes ring-opening) | [(C₅Me₅)₂Ln(μ-2-CNC₆H₄O-κC:κO)]₂ | Organometallic Chemistry | acs.org |
| Mn(II), Co(II), Cu(II), Zn(II), Cd(II) | 5-(Benzoxazol-2-ylamino)-1,3,4-thiadiazole-2-thiol | [M(L)₂] or [M(L)Cl₂] | Coordination Chemistry | acs.org |
Conclusion and Future Research Directions
Summary of Current Research Achievements for 2-Chloro-6-methoxybenzo[d]oxazole
Research on this compound has established it as a valuable heterocyclic building block. Its synthesis is most commonly achieved through the cyclization of 2-aminophenol (B121084) precursors, a foundational method in benzoxazole (B165842) chemistry. rsc.org The compound's reactivity is well-characterized, with the chlorine atom at the 2-position being a key site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is fundamental to its primary role as an intermediate in the synthesis of more complex molecules.
In the realm of medicinal chemistry, derivatives of this compound have demonstrated promising biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov Studies have shown its derivatives to be effective against various bacterial and fungal strains and to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The mechanism for its anticancer effects is suggested to involve the induction of apoptosis.
In materials science, the benzoxazole core, as present in this compound, is utilized in creating new materials with unique optical and electronic properties, with potential applications in organic electronics and photonics. The ability to functionalize the molecule at the 2-position makes it a versatile component for tuning the properties of advanced materials.
Identification of Knowledge Gaps and Underexplored Research Avenues
Despite its utility, there are several areas where knowledge about this compound is lacking. While general synthetic routes are known, there is a need for the development of more efficient, scalable, and environmentally friendly synthesis protocols specifically for this compound. tandfonline.comresearchgate.net Detailed mechanistic studies of its formation and reactions could further optimize its production and use.
The full scope of its biological activity is yet to be explored. While initial studies on derivatives are promising, comprehensive structure-activity relationship (SAR) studies are needed to design and synthesize new analogues with enhanced potency and selectivity for specific biological targets. Furthermore, its metabolic pathways and a detailed toxicological profile remain largely uninvestigated. While benzoxazoles are generally considered to have low toxicity, some derivatives have shown potential for adverse effects, highlighting the need for thorough evaluation. globalresearchonline.nettaylorandfrancis.com
In materials science, while the potential is recognized, the specific applications of this compound-derived materials are not extensively documented. Research could focus on synthesizing and characterizing novel polymers or functional materials derived from this compound to explore their utility in devices like organic light-emitting diodes (OLEDs) or sensors.
Emerging Methodologies for Benzoxazole Chemistry and Synthesis
The broader field of benzoxazole synthesis is continually evolving, with new methodologies that could be applied to the production of this compound. These emerging techniques aim to improve yield, reduce waste, and allow for greater molecular diversity.
Key areas of development include:
Novel Catalytic Systems: The use of nanocatalysts, metal catalysts, and ionic liquids is being explored to facilitate the cyclization of 2-aminophenols under milder conditions. rsc.orgresearchgate.net Silver-mediated tandfonline.com and iron-catalyzed rsc.org oxidation methods represent promising alternatives to traditional reagents.
One-Pot Syntheses: Methodologies that combine multiple reaction steps into a single procedure are being developed to increase efficiency and reduce the need for purification of intermediates. tandfonline.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of functionalized benzoxazoles. acs.org
Green Chemistry Approaches: The use of water as a solvent, microwave-assisted synthesis, and the development of catalyst-free oxidative cyclization reactions are part of a broader push towards more sustainable chemical manufacturing. tandfonline.comijpsonline.com
Potential for Advancing Fundamental Organic Chemistry Principles
The study of this compound and its reactions offers opportunities to advance fundamental principles in organic chemistry. The reactivity of the C2-Cl bond provides a classic model for studying nucleophilic aromatic substitution (SNAr) on a heterocyclic system. Investigating the kinetics and mechanisms of these substitution reactions can provide deeper insights into the electronic effects of the fused ring system and the substituents.
Furthermore, the synthesis of its derivatives through various cross-coupling reactions can serve as a platform for developing and understanding new catalytic methods. ijpsonline.com The unique electronic nature of the benzoxazole ring system, which is aromatic yet possesses reactive sites, makes it an interesting scaffold for exploring fundamental concepts of aromaticity and reactivity in heterocyclic compounds. globalresearchonline.net
Q & A
Q. What are the reliable synthetic routes for 2-Chloro-6-methoxybenzo[d]oxazole, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via:
- Van Leusen Oxazole Synthesis : React 4-methoxy-2-nitrobenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) and K₂CO₃ in methanol at 70°C for 3 hours, followed by cyclization . Post-synthesis chlorination at the 2-position using POCl₃ or SOCl₂ under reflux yields the target compound.
- Condensation with 2-Aminophenol Derivatives : Condense 2-amino-4-methoxyphenol with chloroacetyl chloride in DMF at 80–100°C, followed by cyclization under basic conditions (e.g., NaOH) .
Q. Optimization Tips :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Catalytic amounts of DMAP (4-dimethylaminopyridine) improve cyclization efficiency .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Van Leusen Synthesis | 65–75 | TosMIC, K₂CO₃, MeOH, 70°C | |
| Chloroacetyl Condensation | 50–60 | DMF, NaOH, 80°C |
Q. How should researchers characterize this compound to confirm purity and structure?
Methodological Answer:
- Spectroscopic Analysis :
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–Cl bond length ≈ 1.73 Å) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).
Advanced Research Questions
Q. How does this compound participate in halogen bonding, and what are its implications in crystal engineering?
Methodological Answer :
- Halogen Bonding (XB) Studies : The oxazole nitrogen acts as a strong XB acceptor. Cocrystallize with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) to form I⋯N interactions (bond length ~2.9 Å, 15–18% shortening vs. van der Waals radii) .
- Computational Validation : Calculate Molecular Electrostatic Potentials (MEPs) to rank acceptor sites. The oxazole nitrogen has a MEP of −140 kJ mol⁻¹ e⁻¹, making it preferential over oxygen or π-systems .
Q. Table 2: Halogen Bond Parameters
| Donor | Acceptor Site | Bond Length (Å) | Relative Shortening (%) | Reference |
|---|---|---|---|---|
| 1,4-diiodotetrafluorobenzene | Oxazole N | 2.91 | 17 |
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer :
- Comparative Assays : Repeat assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923 using broth microdilution).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with Br) to isolate contributing factors.
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation, which may explain variability in in vivo results .
Q. How can electrochemical methods functionalize this compound without ring opening?
Methodological Answer :
- Silver-Catalyzed Phosphonation : Under electrochemical conditions (e.g., 1.5 V, AgNO₃ catalyst), react with dialkyl-H-phosphonates to selectively functionalize the 4-position. Monitor via cyclic voltammetry to avoid overoxidation .
Safety and Handling
Q. What precautions are critical when handling this compound?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste Disposal : Collect halogenated waste separately and incinerate at >1,000°C to prevent dioxin formation .
Data Interpretation and Reproducibility
Q. How can researchers validate computational models predicting the reactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
